
4-(4-Methoxyphenyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
- 4-Methoxy-N-(3-phenylallylidene) aniline has been synthesized and characterized using spectroscopic techniques. Ab initio HF and density functional method (B3LYP) with a 6-31G* basis set were used for the analysis (Efil & Bekdemir, 2014).
- Solid Phase Synthesis of N-(4-Hydroxyphenylmethylene)-p-Methoxyaniline at room temperature has been reported, suggesting a simplified synthesis approach (Xin, 2007).
Molecular Structure Analysis
- The molecular structure of 4-Methoxy-N-(3-phenylallylidene) aniline shows optimized geometrical structure and vibrational frequencies, as confirmed by experimental and calculated data (Efil & Bekdemir, 2014).
Chemical Reactions and Properties
- Mono- and di-4-N,N-bis(4-methoxylphenyl)aniline-substituted anthraquinones exhibit significant nonlinear optical properties, indicating their potential in photophysical applications (Xu et al., 2017).
- Oxidation of 4-alkoxyanilines with hydrogen peroxide and selenium dioxide yields high yields of azoxyarenes, demonstrating the compound's reactivity under specific conditions (Gebhardt et al., 2008).
Physical Properties Analysis
- The polymorphous crystal structures of mono-4-N,N-bis(4-methoxylphenyl)aniline-substituted anthraquinone have been obtained under different crystallization conditions, revealing insights into its physical properties (Xu et al., 2017).
Chemical Properties Analysis
- The presence of the methoxy group on the geometry of the benzene ring in compounds like 4-(4-Methoxyphenyl)-2,6-diphenylpyridine is significant and has been supported by crystal structure studies and Ab Initio Calculations (Krygowski et al., 1994).
- The synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives, including 4'-COMe-substituted derivatives, have been explored, suggesting the compound's potential in biomedical applications (Chen et al., 2006).
Applications De Recherche Scientifique
Electrochemical and Electrochromic Properties
4-(4-Methoxyphenyl)aniline, as a derivative of aniline, has been incorporated into ambipolar polyimides to explore its electrochemical and electrochromic behaviors. These polyimides, synthesized from diamine monomers with varying degrees of 4-methoxyphenyl substituents, exhibit anodically and cathodically electrochromic characteristics. They possess high glass-transition temperatures, thermal stability, and solution processability, alongside ambipolar electrochromic behavior, indicating their potential for electrochromic device applications (Huang, Yen, & Liou, 2011).
Oxidation Reactions
The compound has been utilized in oxidation reactions, where substituted anilines, including 4-methoxyaniline derivatives, are oxidized to produce azoxyarenes and 4-alkoxy-N-(4-nitrophenyl)anilines using hydrogen peroxide and selenium dioxide as catalysts. This showcases its reactivity and potential for creating diverse organic compounds (Gebhardt, Priewisch, Irran, & Rück-Braun, 2008).
Fluorescence Quenching Studies
Fluorescence quenching studies involving boronic acid derivatives and aniline in alcohols have observed negative deviations from the Stern–Volmer equation, suggesting the presence of different conformers in the ground state. These findings are crucial for understanding the molecular interactions and conformational dynamics in such systems (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Hole Transporting Materials for Solar Cells
In the field of renewable energy, 4-(4-Methoxyphenyl)aniline derivatives have been synthesized and evaluated as hole transporting materials for perovskite solar cells. Their comparison with spiro-OMeTAD revealed better thermal stability and good hole extraction ability, contributing to stable perovskite solar cell performance (Liu et al., 2016).
Synthesis of Novel Derivatives
The compound serves as a precursor in the synthesis of novel piperazine derivatives, showcasing its versatility in creating a variety of chemical structures for further application in medicinal chemistry and other fields (Qi-don, 2015).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGURSKWDHNBQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374847 | |
| Record name | 4-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)aniline | |
CAS RN |
1137-77-5 | |
| Record name | 4-Amino-4′-methoxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methoxyphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1137-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



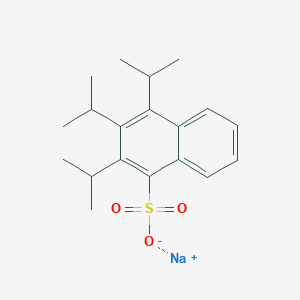
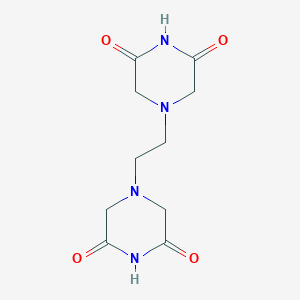
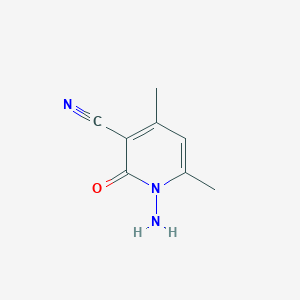

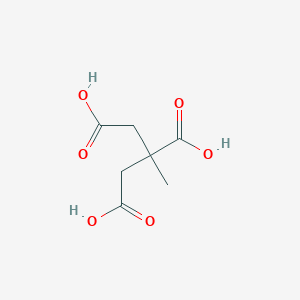
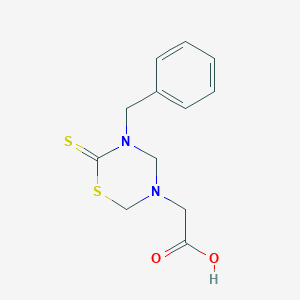

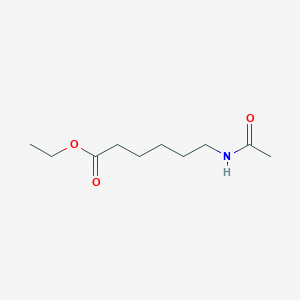


![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)
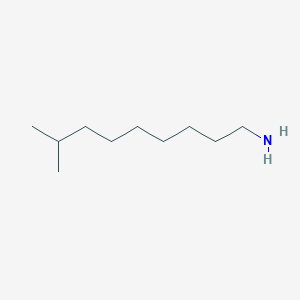
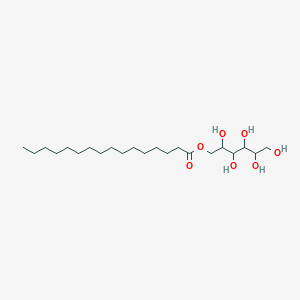
![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)